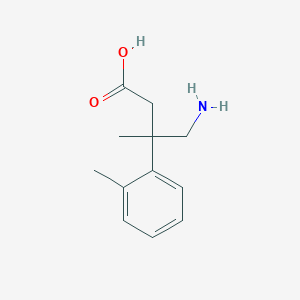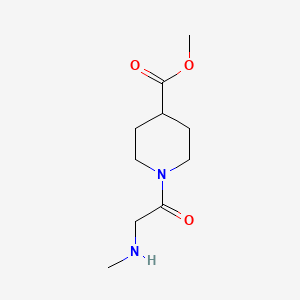
3-Amino-3-furan-3-yl-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-(furan-3-yl)propan-1-ol is an organic compound that features both an amino group and a furan ring This compound is of interest due to its unique structure, which combines the reactivity of an amino alcohol with the aromatic properties of a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(furan-3-yl)propan-1-ol typically involves the reaction of furan derivatives with amino alcohols. One common method is the reductive amination of 3-furan-3-ylpropanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 3-amino-3-(furan-3-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-3-(furan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Oxidation: 3-furan-3-ylpropanal or 3-furan-3-ylpropanone.
Reduction: 3-amino-3-(tetrahydrofuran-3-yl)propan-1-ol.
Substitution: Various amides or carbamates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-amino-3-(furan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-amino-3-(furan-3-yl)propan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-3-(furan-2-yl)propan-1-ol: Similar structure but with the furan ring attached at a different position.
3-amino-1-propanol: Lacks the furan ring, making it less aromatic and potentially less reactive in certain contexts.
3-(furan-3-yl)propan-1-ol: Lacks the amino group, reducing its ability to participate in certain reactions.
Uniqueness
3-amino-3-(furan-3-yl)propan-1-ol is unique due to the combination of an amino group and a furan ring within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3-amino-3-(furan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 |
Clave InChI |
IGZRLZWXPXGSRR-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)













